molecular formula C18H28N2O2 B7636920 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No. B7636920
M. Wt: 304.4 g/mol
InChI Key: RLQZXBVHJVCYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as S-7920, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain receptors, such as the mu-opioid receptor and the dopamine transporter. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of neuropathic pain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is its high potency and selectivity for the mu-opioid receptor and the dopamine transporter. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One potential avenue of research is to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to explore its potential as a treatment for other conditions, such as depression and anxiety disorders. Additionally, the development of more water-soluble formulations of this compound could improve its potential as a therapeutic agent.
Conclusion:
This compound is a promising chemical compound that has shown potential for a variety of therapeutic applications. Its high potency and selectivity for certain receptors make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves a multi-step process that includes the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by the addition of 2,2,6,6-tetramethylpiperidine and N,N-dimethylformamide. The resulting product is purified to obtain this compound with a purity of over 98%.

Scientific Research Applications

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. This compound has also been investigated for its potential as an anti-addictive drug, as it has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.

properties

IUPAC Name

4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-6-22-15-9-7-13(8-10-15)16(21)19-14-11-17(2,3)20-18(4,5)12-14/h7-10,14,20H,6,11-12H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQZXBVHJVCYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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